molecular formula C6H7N3O B1295645 Urea, N-3-pyridinyl- CAS No. 13114-65-3

Urea, N-3-pyridinyl-

Cat. No. B1295645
CAS RN: 13114-65-3
M. Wt: 137.14 g/mol
InChI Key: MQDVUDAZJMZQMF-UHFFFAOYSA-N
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Description

Urea derivatives substituted with a pyridinyl group, such as N-3-pyridinyl-ureas, have been the subject of various studies due to their potential applications in biological activities and material sciences. These compounds are characterized by the presence of a urea functional group attached to a pyridine ring, which can be further substituted to enhance or modify their properties and reactivity .

Synthesis Analysis

The synthesis of pyridine-2-yl substituted ureas has been achieved through C–H functionalization of pyridine N-oxides with dialkylcyanamides. This method is solvent- and halide-free, providing an atom-economical approach to a wide range of substituted ureas. The process is noted for its good-to-high yields and its compatibility with various functional groups . Additionally, N-aryl-N'-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]ureas have been synthesized and their structures confirmed by spectroscopic methods, indicating the versatility of synthetic approaches for these compounds .

Molecular Structure Analysis

The molecular conformations of N,N'-dipyridyl urea compounds have been studied using density functional theory (DFT) calculations and molecular dynamics (MD) simulations. These studies reveal that the molecular conformation is influenced by the positioning of the pyridyl groups and the presence of intramolecular hydrogen bonds, which can affect the compound's stability and properties . The crystal structure of certain N-aryl-N'-pyridylureas has been determined, showing that the urea scaffold can be essentially planar, and the molecules can form dimers through intermolecular hydrogen bonds .

Chemical Reactions Analysis

The reactivity of N-3-pyridinyl-ureas can be influenced by the substituents on the pyridine ring. For instance, the association of N-(pyridin-2-yl),N'-substituted ureas with other molecules like 2-amino-1,8-naphthyridines and benzoates has been studied, revealing the impact of substituents on complex formation and hydrogen bonding . The electronic effects of substituents can also affect the hydrogen bonding patterns within the molecules and between molecules in the crystalline state .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-3-pyridinyl-ureas are closely related to their molecular structure. The presence of hydrogen bond donors and acceptors, such as the carbonyl group and pyridine nitrogen atoms, allows these compounds to form extensive hydrogen bond networks, which can be crucial for their gelation abilities in solvents like ethanol . The planarity of the urea scaffold and the presence of intramolecular hydrogen bonds contribute to the stability of the compounds and their ability to form crystalline structures with specific space groups . The substituent effect on the pyridine ring can modulate the compound's ability to engage in hydrogen bonding and complexation, which in turn affects their solubility and potential biological activities .

properties

IUPAC Name

pyridin-3-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c7-6(10)9-5-2-1-3-8-4-5/h1-4H,(H3,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZTXRZGHLQWFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401316505
Record name N-3-Pyridinylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401316505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Pyridin-3-yl)urea

CAS RN

13114-65-3
Record name N-3-Pyridinylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13114-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-3-Pyridinylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401316505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (pyridin-3-yl)urea
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